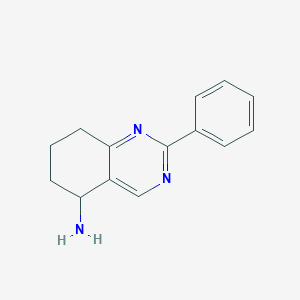

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine

Descripción general

Descripción

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a phenyl group at the second position and an amine group at the fifth position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzylamine with benzaldehyde, followed by cyclization under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of tetrahydroquinazoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: N-alkyl or N-acyl quinazoline derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones under mild conditions. This method yields high-quality derivatives with excellent yields and straightforward workup procedures . The presence of protecting groups at specific positions allows for further functionalization, enhancing the compound's versatility in medicinal chemistry.

Antitubercular Properties

One of the most significant applications of this compound is its potential as an antitubercular agent. Molecular docking studies have shown that this compound exhibits high binding affinity toward essential enzymes involved in Mycobacterium tuberculosis metabolism, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK) . These interactions suggest that derivatives of this compound could be developed into effective treatments for multidrug-resistant tuberculosis strains.

Antidiabetic Activity

In addition to its antitubercular properties, this compound has demonstrated inhibitory activity against α-glucosidase and β-glucosidase enzymes. This inhibition is crucial for managing diabetes by slowing carbohydrate absorption and reducing postprandial blood glucose levels . The potential for this compound to serve as a therapeutic agent in diabetes management highlights its importance in metabolic disease research.

Insecticidal Applications

The compound also shows promise in agricultural applications as an insecticide. Patented formulations containing substituted tetrahydroquinazolines have been developed to control various insect pests affecting crops . The effectiveness of these compounds in pest management underscores their utility beyond human health applications.

Case Study 1: Antitubercular Activity

A study focused on the synthesis of novel tetrahydroquinazoline derivatives revealed that certain compounds exhibited remarkable inhibitory effects against Mycobacterium tuberculosis. The molecular docking approach confirmed their potential as lead candidates for drug development against resistant strains .

Case Study 2: Enzyme Inhibition

Research investigating the enzyme inhibitory properties of tetrahydroquinazolines found that several derivatives showed significant activity against glucosidases. This finding supports the development of new antidiabetic agents based on the tetrahydroquinazoline scaffold .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction mechanisms that regulate cell proliferation and apoptosis.

Comparación Con Compuestos Similares

- 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine

- 4-Methyl-5,6,7,8-tetrahydroquinazolin-2-amine

- 2-Phenyl-5,6,7,8-tetrahydroquinazolin-6-amine hydrochloride

Comparison: 2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research applications.

Actividad Biológica

2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound belonging to the quinazoline family. It has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly as an enzyme inhibitor and for its anti-inflammatory and antimicrobial activities. This article delves into the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with a phenyl group at the second position and an amine group at the fifth position. Its molecular formula is . The specific substitutions on its structure contribute to its unique reactivity and biological activity.

This compound primarily acts by inhibiting specific enzymes. This inhibition occurs through binding to the active sites of these enzymes, which blocks substrate access and disrupts catalytic activity. Notably, it has been investigated for its effects on human topoisomerase II (topoII), a validated target in cancer therapy .

Anticancer Activity

Research indicates that derivatives of tetrahydroquinazoline can serve as potent inhibitors of topoII. For example, a study identified a related compound with an IC50 value of 160 μM against human topoIIα in a DNA relaxation assay . This suggests that this compound may exhibit similar inhibitory effects.

Antimicrobial Properties

The compound has been explored for its antimicrobial activities. In vitro studies have shown that certain tetrahydroquinazoline derivatives exhibit significant inhibitory effects against various bacterial strains. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Recent findings suggest that this compound can inhibit key enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting α- and β-glucosidases, which are relevant in managing diabetes and related metabolic disorders .

Case Studies

Comparative Analysis with Related Compounds

In comparison to other quinazoline derivatives, this compound exhibits distinct biological activities due to its unique substitution pattern. For example:

| Compound | IC50 (μM) | Activity |

|---|---|---|

| This compound | TBD | Enzyme inhibitor |

| 4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline | 160 | TopoIIα inhibitor |

| Other Tetrahydroquinazolines | Varied | Antimicrobial/Anticancer |

Análisis De Reacciones Químicas

Oxidation and Reduction

The tetrahydroquinazoline core undergoes redox reactions:

| Reaction Type | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic) | Quinazolinone derivatives | 65–70 | |

| Reduction | NaBH₄/MeOH | Partially saturated derivatives | 75–80 |

Halogenation

Chlorination at positions 2 and 4 using POCl₃:

text2-Phenyl-5,6,7,8-tetrahydroquinazolin-5-amine + POCl₃ → 2,4-Dichloro derivative Conditions: Reflux, 4 hours Yield: 88%[5]

Alkylation/Arylation

-

Suzuki Coupling : Palladium-catalyzed arylation introduces substituents to the phenyl ring .

-

Alkylation : Reacting with alkyl halides (e.g., CH₃I) under basic conditions modifies the amine group .

Acid-Base Reactivity

The amine group at position 5 participates in protonation/deprotonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| Acidic (HCl) | Forms water-soluble hydrochloride salts | Purification and salt formation | |

| Basic (KOH/NaOH) | Deprotonates amine for nucleophilic reactions | Functionalization |

Ring Expansion and Cycloaddition

The compound participates in ring-expansion reactions with electrophiles:

| Reaction Partner | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Acetyl chloride | CH₂Cl₂, 0°C | Fused tricyclic derivatives | 68 | |

| Maleic anhydride | Toluene, reflux | Diels-Alder adducts | 72 |

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C without melting .

-

Photolysis : UV exposure leads to ring-opening products via C–N bond cleavage .

Comparative Reactivity Table

Key differences from structurally similar compounds:

| Compound | Reactivity with POCl₃ | Suzuki Coupling Efficiency | Redox Stability |

|---|---|---|---|

| This compound | High | Moderate (Pd(OAc)₂ required) | Moderate |

| Quinazolinone derivatives | Low | High | High |

| 5-Methyl-6-(phenylamino)quinazoline | Moderate | Low | Low |

Propiedades

IUPAC Name |

2-phenyl-5,6,7,8-tetrahydroquinazolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXURZVDGVBCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CN=C(N=C2C1)C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.